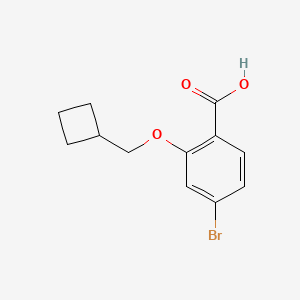

4-Bromo-2-(cyclobutylmethoxy)benzoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-Bromo-2-(cyclobutylmethoxy)benzoic acid is a chemical compound characterized by a bromine atom and a cyclobutylmethoxy group attached to a benzoic acid core

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2-(cyclobutylmethoxy)benzoic acid typically involves the bromination of 2-(cyclobutylmethoxy)benzoic acid. This can be achieved using bromine in the presence of a suitable catalyst, such as iron(III) bromide, under controlled conditions to ensure selective bromination at the desired position.

Industrial Production Methods: In an industrial setting, the compound can be synthesized on a larger scale using continuous flow reactors, which allow for better control over reaction conditions and improved safety. The use of automated systems for the addition of reagents and monitoring of reaction parameters can enhance the efficiency and yield of the production process.

Analyse Chemischer Reaktionen

Types of Reactions: 4-Bromo-2-(cyclobutylmethoxy)benzoic acid can undergo various chemical reactions, including:

Oxidation: The benzoic acid moiety can be further oxidized to produce derivatives such as 4-bromo-2-(cyclobutylmethoxy)benzoyl chloride.

Reduction: The bromine atom can be reduced to form 4-bromo-2-(cyclobutylmethoxy)benzyl alcohol.

Substitution: The compound can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromyl chloride can be used under acidic conditions.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed in anhydrous ether.

Substitution: Nucleophiles such as sodium iodide or potassium fluoride can be used in polar aprotic solvents like acetone or dimethylformamide (DMF).

Major Products Formed:

Oxidation: 4-bromo-2-(cyclobutylmethoxy)benzoyl chloride

Reduction: 4-bromo-2-(cyclobutylmethoxy)benzyl alcohol

Substitution: Various substituted derivatives depending on the nucleophile used

Wissenschaftliche Forschungsanwendungen

4-Bromo-2-(cyclobutylmethoxy)benzoic acid has several applications in scientific research:

Chemistry: It serves as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

Biology: The compound can be used as a probe in biological studies to investigate cellular processes and enzyme activities.

Medicine: It has potential therapeutic applications, including the development of new drugs for treating various diseases.

Industry: The compound can be utilized in the production of advanced materials and polymers.

Wirkmechanismus

The mechanism by which 4-Bromo-2-(cyclobutylmethoxy)benzoic acid exerts its effects depends on its specific application. For example, in drug development, the compound may interact with molecular targets such as enzymes or receptors, leading to the modulation of biological pathways. The exact mechanism would need to be elucidated through detailed biochemical studies.

Vergleich Mit ähnlichen Verbindungen

4-Bromo-2-(cyclobutylmethoxy)benzoic acid can be compared to other similar compounds, such as:

4-Bromo-2-(methoxy)benzoic acid: Similar structure but with a methoxy group instead of cyclobutylmethoxy.

4-Bromo-2-(ethoxy)benzoic acid: Similar structure but with an ethoxy group instead of cyclobutylmethoxy.

4-Bromo-2-(propoxy)benzoic acid: Similar structure but with a propoxy group instead of cyclobutylmethoxy.

Uniqueness: The presence of the cyclobutylmethoxy group in this compound provides unique chemical and physical properties compared to its analogs, making it a valuable compound in various applications.

Biologische Aktivität

4-Bromo-2-(cyclobutylmethoxy)benzoic acid is a synthetic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a bromine atom at the para position and a cyclobutylmethoxy group at the ortho position of the benzoic acid structure. This unique arrangement may influence its interaction with biological targets.

Pharmacological Potential

Research indicates that this compound exhibits various pharmacological activities, particularly as a Rho kinase inhibitor . Rho kinases are involved in numerous cellular processes including smooth muscle contraction, cell migration, and proliferation. Inhibition of Rho kinase has therapeutic implications for conditions such as hypertension, cancer, and vascular disorders .

The mechanism by which this compound exerts its effects primarily involves modulation of Rho kinase activity. By inhibiting this enzyme, the compound can induce relaxation of vascular smooth muscle, potentially lowering blood pressure and improving blood flow . Additionally, the compound may interact with other molecular targets, leading to various biological effects.

Case Studies

- Vascular Smooth Muscle Relaxation : In vitro studies demonstrated that this compound effectively reduced contractions in isolated vascular tissues, suggesting its potential use in treating hypertension.

- Cell Proliferation Inhibition : Experiments conducted on cancer cell lines indicated that the compound could inhibit cell proliferation through Rho kinase pathway modulation, presenting a possible avenue for cancer therapy .

- Anti-inflammatory Effects : Preliminary studies have shown that the compound may possess anti-inflammatory properties, which could be beneficial in treating inflammatory diseases.

Comparative Analysis

To understand the unique properties of this compound, it is useful to compare it with similar compounds:

| Compound Name | Structure Characteristics | Biological Activity |

|---|---|---|

| 3-Chloro-4-(cyclobutylmethoxy)benzoic acid | Chlorine substituent | Rho kinase inhibition |

| 4-Chlorobenzoic acid | Lacks cyclobutylmethoxy group | Lesser pharmacological activity |

| 3-Bromo-2-hydroxybenzoic acid | Hydroxy group instead of methoxy | Antioxidant properties |

Eigenschaften

IUPAC Name |

4-bromo-2-(cyclobutylmethoxy)benzoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13BrO3/c13-9-4-5-10(12(14)15)11(6-9)16-7-8-2-1-3-8/h4-6,8H,1-3,7H2,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPEQKYGAMASLRJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)COC2=C(C=CC(=C2)Br)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13BrO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.